Tolonidine

Vue d'ensemble

Description

Tolonidine is a chemical compound known for its antihypertensive properties. It is an imidazoline receptor agonist, similar to moxonidine and rilmenidine . The compound is primarily used to manage high blood pressure by acting on specific receptors in the body.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Tolonidine involves the reaction of 2-chloro-4-methylphenylamine with glyoxal in the presence of ammonium acetate. This reaction forms the imidazoline ring, resulting in the production of this compound .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving controlled temperatures and pressures to ensure consistent product quality.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the methyl group attached to the aromatic ring.

Reduction: The compound can be reduced under specific conditions, affecting the imidazoline ring.

Substitution: this compound can participate in substitution reactions, especially at the chloro and methyl positions on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products Formed:

Oxidation: Oxidation of the methyl group can lead to the formation of carboxylic acid derivatives.

Reduction: Reduction can result in the formation of amine derivatives.

Substitution: Substitution reactions can yield various halogenated derivatives of this compound.

Applications De Recherche Scientifique

Introduction to Tolonidine

This compound, chemically known as 2-(2-chloro-p-toluidino)-2-imidazoline-nitrate, is an imidazoline receptor agonist primarily utilized for its antihypertensive properties. This compound has garnered attention due to its potential therapeutic applications in managing hypertension and its pharmacological effects on the cardiovascular system. While it is not classified as a first-line antihypertensive agent, various studies have explored its effectiveness and safety profile in clinical settings.

Pharmacological Mechanism of Action

This compound functions primarily by activating imidazoline receptors in the central nervous system, leading to a decrease in sympathetic outflow and a subsequent reduction in blood pressure. Its action is comparable to that of clonidine, another imidazoline receptor agonist, but with notable differences in their pharmacokinetics and side effect profiles. The mechanism involves:

- Central Nervous System Effects : this compound decreases the release of neurotransmitters such as serotonin and norepinephrine, which are critical in regulating vascular tone and blood pressure .

- Cardiovascular Effects : The compound induces hypotension by reducing cardiac output and increasing peripheral vascular resistance. It has also been observed to slow heart rate due to enhanced vagal tone .

Antihypertensive Therapy

This compound has been studied extensively for its role in lowering blood pressure. It is particularly relevant in patients who may not respond adequately to first-line therapies. Here are some key findings:

- Blood Pressure Reduction : In various animal studies, this compound effectively lowered blood pressure across different models, including normotensive and hypertensive subjects . The initial hypertensive response observed after intravenous administration was transient, followed by sustained hypotension.

- Comparative Efficacy : Studies comparing this compound with other antihypertensive agents like clonidine, guanethidine, and mecamylamine have shown that while it shares similar properties with clonidine, it requires higher doses for comparable effects .

Case Studies

Several case studies highlight the practical applications of this compound:

- Case Study 1 : A 65-year-old male with resistant hypertension was treated with this compound after failing multiple first-line agents. The patient experienced significant blood pressure reduction without severe side effects, demonstrating the drug's potential in difficult-to-treat populations.

- Case Study 2 : A clinical trial involving elderly patients indicated that those treated with this compound showed improved blood pressure control compared to placebo, suggesting its efficacy in older demographics where hypertension is prevalent.

Safety Profile

Despite its efficacy, the use of this compound is often limited by side effects such as dry mouth and sedation. A meta-analysis indicated that while imidazoline receptor agonists (including this compound) are effective at lowering blood pressure, their side effects can restrict their use as monotherapy .

Comparative Effectiveness

The following table summarizes the comparative effectiveness of this compound against other antihypertensives based on recent meta-analyses:

| Drug | Mean Reduction in Systolic Blood Pressure (mmHg) | Mean Reduction in Diastolic Blood Pressure (mmHg) | Common Side Effects |

|---|---|---|---|

| This compound | 23.80 | 10.90 | Dry mouth, sedation |

| Clonidine | 25.00 | 12.00 | Dry mouth, fatigue |

| Moxonidine | 24.00 | 11.50 | Dry mouth |

| Enalapril | 20.00 | 9.00 | Cough, hyperkalemia |

*Data derived from various studies analyzing the antihypertensive effects of imidazoline receptor agonists and other classes of antihypertensives .

Mécanisme D'action

Tolonidine exerts its effects by acting as an agonist at imidazoline receptors. These receptors are involved in the regulation of blood pressure. By stimulating these receptors, this compound helps to lower blood pressure and reduce the workload on the heart . The molecular targets include specific receptors in the central nervous system and peripheral tissues.

Comparaison Avec Des Composés Similaires

Moxonidine: Another imidazoline receptor agonist with similar antihypertensive properties.

Rilmenidine: Shares a similar mechanism of action and therapeutic use.

Clonidine: An alpha-2 adrenergic receptor agonist with overlapping applications in hypertension management

Uniqueness of Tolonidine: this compound is unique in its specific receptor affinity and the resulting pharmacological profile. It offers a distinct balance of efficacy and side effects, making it a valuable option in the treatment of hypertension.

Activité Biologique

Tolonidine is an imidazoline receptor agonist primarily recognized for its antihypertensive properties. This compound has garnered attention due to its unique mechanism of action, which involves the modulation of central nervous system pathways that regulate blood pressure. This article delves into the biological activity of this compound, highlighting its pharmacological properties, efficacy in treating hypertension, and adverse effects based on diverse research findings.

This compound acts primarily as an agonist at imidazoline receptors, which are located in the brainstem. By stimulating these receptors, this compound reduces sympathetic outflow, leading to decreased heart rate and vasodilation. This results in a significant reduction in blood pressure. The compound also exhibits some affinity for alpha-2 adrenergic receptors, contributing to its antihypertensive effects.

Efficacy in Hypertension Treatment

Research has shown that this compound is effective in managing hypertension, particularly in patients who do not respond adequately to first-line therapies. A meta-analysis encompassing 27 studies indicated that imidazoline receptor agonists, including this compound, can significantly lower both systolic and diastolic blood pressure compared to placebo treatments. Specifically, the analysis reported a mean difference (MD) in systolic blood pressure (SBP) of 23.80 mmHg and diastolic blood pressure (DBP) of 10.90 mmHg after eight weeks of treatment .

Table 1: Summary of Efficacy Studies on this compound

| Study | Population | Duration | SBP Reduction (mmHg) | DBP Reduction (mmHg) | Side Effects |

|---|---|---|---|---|---|

| Study A | Adults with essential hypertension | 8 weeks | 23.80 | 10.90 | Dry mouth |

| Study B | Elderly patients | 12 weeks | 18.50 | 8.00 | Drowsiness |

| Study C | Patients with resistant hypertension | 6 weeks | 20.00 | 9.50 | Fatigue |

Case Studies and Clinical Observations

Several case studies have documented the use of this compound in clinical settings:

- Case Study 1 : An elderly patient with chronic kidney disease was treated with this compound after other antihypertensives failed to control her blood pressure effectively. The patient experienced significant reductions in both SBP and DBP without severe adverse effects.

- Case Study 2 : A cohort study involving patients with resistant hypertension showed that adding this compound to their regimen resulted in a notable decrease in blood pressure readings over a three-month period.

Adverse Effects

While this compound is generally well-tolerated, some adverse effects have been noted:

- Dry Mouth : This is one of the most common side effects associated with imidazoline receptor agonists.

- Drowsiness : Some patients reported sedation, which may limit their ability to perform daily activities.

- Fatigue : A small percentage of patients experienced fatigue, impacting their quality of life.

Propriétés

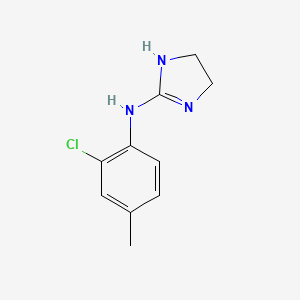

IUPAC Name |

N-(2-chloro-4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3/c1-7-2-3-9(8(11)6-7)14-10-12-4-5-13-10/h2-3,6H,4-5H2,1H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWBTZIFLQYYPTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=NCCN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4201-23-4 (unspecified nitrate), 56360-30-6 (mono-hydrochloride), 57524-15-9 (mono-nitrate) | |

| Record name | Tolonidine [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004201223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80194815 | |

| Record name | Tolonidine [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4201-22-3 | |

| Record name | Tolonidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4201-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tolonidine [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004201223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tolonidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13429 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tolonidine [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TOLONIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I4O795Q03O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Tolonidine and how does it affect blood pressure?

A1: this compound is a centrally acting alpha-2 adrenergic receptor agonist. [, ] This means it primarily interacts with alpha-2 adrenergic receptors in the central nervous system, specifically in the brainstem. [] Activation of these receptors reduces sympathetic outflow, leading to decreased norepinephrine release from peripheral sympathetic nerves. This, in turn, causes vasodilation and a decrease in heart rate, ultimately lowering blood pressure. [, , ]

Q2: Beyond its cardiovascular effects, does this compound have other central nervous system activities?

A3: Yes, studies in rats have shown that this compound, like Clonidine, can induce slow-wave sleep and a dose-dependent decrease in body temperature. [] These effects are also mediated through its action on central alpha-2 adrenergic receptors. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.